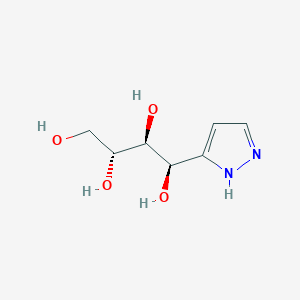
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C7H12N2O4 It is characterized by the presence of a butanetetrol backbone and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- typically involves the reaction of a butanetetrol derivative with a pyrazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the yield and purity of the compound while reducing the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazolyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3S)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2R,3R)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2S,3S)-
Uniqueness
The uniqueness of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its isomers.
Eigenschaften
CAS-Nummer |
652972-34-4 |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(1R,2S,3R)-1-(1H-pyrazol-5-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H12N2O4/c10-3-5(11)7(13)6(12)4-1-2-8-9-4/h1-2,5-7,10-13H,3H2,(H,8,9)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
KIRHIZREBQKCAJ-FSDSQADBSA-N |
Isomerische SMILES |
C1=C(NN=C1)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=C(NN=C1)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)

![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)

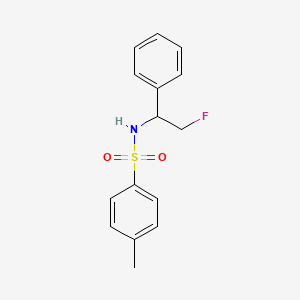
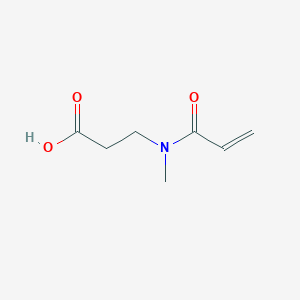
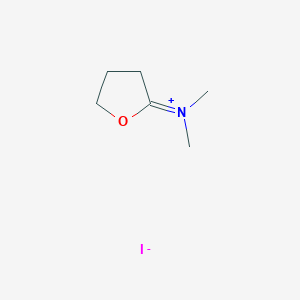

![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
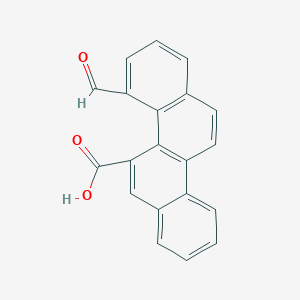
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)


